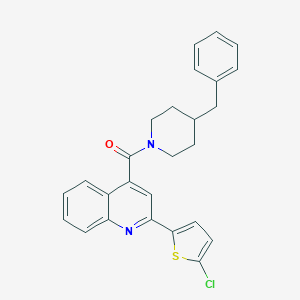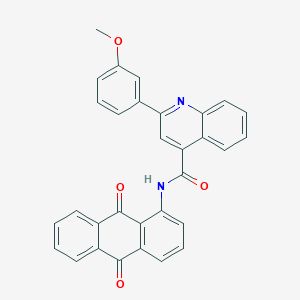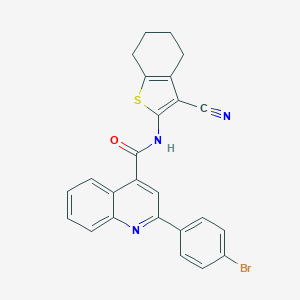
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that features a combination of benzylpiperidine, thienyl, and quinolyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE typically involves multiple steps, starting with the preparation of the individual components. The benzylpiperidine moiety can be synthesized through the catalytic hydrogenation of 4-cyanopyridine with toluene, followed by further reactions to introduce the benzyl group . The thienyl and quinolyl groups are then introduced through a series of substitution reactions, often involving chlorination and other functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
化学反应分析
Types of Reactions
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinolyl and thienyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated analogs of the original compound.
科学研究应用
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease processes.
相似化合物的比较
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but lacking the thienyl and quinolyl groups.
Thiazoles: Compounds with a thiazole ring, which share some structural similarities and biological activities.
Uniqueness
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C26H23ClN2OS |
|---|---|
分子量 |
447 g/mol |
IUPAC 名称 |
(4-benzylpiperidin-1-yl)-[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C26H23ClN2OS/c27-25-11-10-24(31-25)23-17-21(20-8-4-5-9-22(20)28-23)26(30)29-14-12-19(13-15-29)16-18-6-2-1-3-7-18/h1-11,17,19H,12-16H2 |
InChI 键 |
OOYJCLWFDYIGRI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl |
规范 SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isopropyl 5-[(diethylamino)carbonyl]-2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B335017.png)

![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide](/img/structure/B335020.png)
![Ethyl 2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335021.png)
![METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B335022.png)
![N-{4-[(2-chloro-5-iodobenzoyl)amino]phenyl}-2-furamide](/img/structure/B335025.png)
![4-[(4-Cinnamyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B335026.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)propanamide](/img/structure/B335029.png)
![2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B335036.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B335038.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B335039.png)

![3-[(2-Methoxy-5-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B335042.png)

